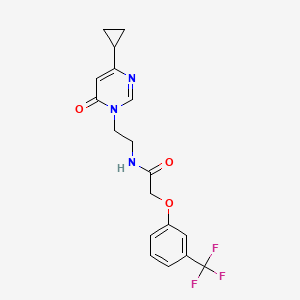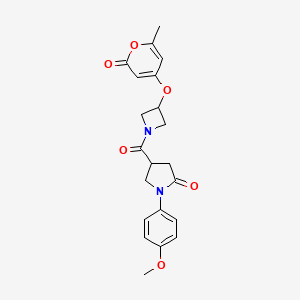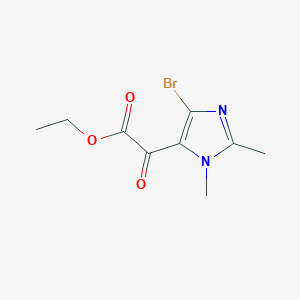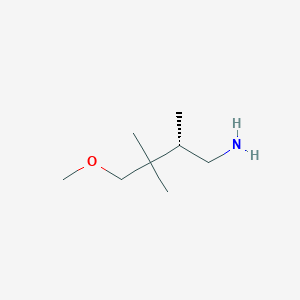
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a sophisticated molecule with a diverse range of potential applications. Its unique chemical structure allows it to participate in various chemical reactions and exhibit particular biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves a multi-step reaction process
Formation of 4-cyclopropyl-6-oxopyrimidin-1(6H)-yl intermediate: This intermediate can be synthesized from cyclopropyl amine and a pyrimidine-based precursor under specific reaction conditions, typically involving the use of a catalyst such as palladium on carbon (Pd/C).
Attachment of ethyl group: The intermediate undergoes an alkylation reaction with an ethylating agent like ethyl bromide.
Introduction of 2-(3-(trifluoromethyl)phenoxy)acetamide group: The final step includes a nucleophilic substitution reaction where the ethyl-pyrimidine intermediate reacts with 2-(3-(trifluoromethyl)phenoxy)acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial-scale production may use similar reaction sequences but optimized for higher yield and purity. Advanced techniques like continuous flow chemistry and high-throughput screening can enhance scalability and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidative reactions at the cyclopropyl group, forming cyclopropyl ketones or alcohols.
Reduction: Reduction reactions could target the oxo-pyrimidine moiety, potentially yielding dihydropyrimidinones.
Substitution: The phenoxy group may participate in nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidants like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate nucleophilic aromatic substitution.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Dihydropyrimidinones.
Substitution: Varied aromatic substitution products depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in organic synthesis due to its reactive functional groups.
Biology: Studied for its interactions with specific enzymes or receptors, potentially leading to the discovery of new biochemical pathways.
Medicine: Investigated as a possible therapeutic agent for its unique bioactive properties.
Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.
Wirkmechanismus
The precise mechanism by which N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide exerts its effects is subject to ongoing research. Generally, the compound's activity can be attributed to its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions may modulate specific biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide: Lacks the trifluoromethyl-phenoxy group, altering its reactivity and biological activity.
2-(3-(trifluoromethyl)phenoxy)acetamide: Lacks the pyrimidinyl and cyclopropyl groups, impacting its synthetic utility and application scope.
4-cyclopropyl-6-oxopyrimidin-1(6H)-yl compounds: Variants with different alkyl or aryl substituents.
Uniqueness: The uniqueness of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-(trifluoromethyl)phenoxy)acetamide lies in its multifaceted functional groups that enable a wide range of reactions and applications. Its distinct structure allows for specific interactions in both chemical and biological contexts, making it a valuable compound for diverse scientific inquiries.
There you have it—a detailed dive into this intricate compound! Fascinated by the specifics of any part in particular?
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3/c19-18(20,21)13-2-1-3-14(8-13)27-10-16(25)22-6-7-24-11-23-15(9-17(24)26)12-4-5-12/h1-3,8-9,11-12H,4-7,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDGLWBTZMYMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)COC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(Oxolan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2477826.png)
![2-(2-{8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamido)benzoic acid](/img/structure/B2477828.png)
![4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2477830.png)




![N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/new.no-structure.jpg)
![1-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2477839.png)

![2-Oxabicyclo[2.2.1]heptan-4-amine hydrochloride](/img/structure/B2477843.png)

![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B2477848.png)
